molecular formula C8H6N2O2 B1176393 RNA 3 movement protein CAS No. 156289-30-4

RNA 3 movement protein

Cat. No.: B1176393
CAS No.: 156289-30-4
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Description

The RNA 3 movement protein is a key viral protein encoded by the RNA3 segment of several positive-strand RNA viruses, such as those in the Bromoviridae family, including Brome Mosaic Virus (BMV) and Cucumber Mosaic Virus (CMV) . Its primary function is to facilitate the cell-to-cell movement of the viral genome, a critical step for establishing systemic infection within a host plant . The protein achieves this by interacting with the viral genome and modifying the host's plasmodesmata (PD)—the intercellular channels in plant cell walls—to increase their size exclusion limit (SEL), a process often referred to as "gating" . This gating allows the transport of the viral ribonucleoprotein complex (vRNP) or entire virions into neighboring cells . Research indicates that the this compound accumulates to its highest levels in the early stages of infection and localizes to both the cytosolic and cell wall fractions, where it associates with plasmodesmata . Beyond its core movement function, studies on related movement proteins, particularly the widespread 30K superfamily to which the BMV protein belongs, reveal they can perform multiple tasks. These include suppressing host gene silencing, participating in viral replication complexes, and recruiting essential host factors to aid infection . The this compound is therefore an indispensable research tool for virologists and plant pathologists. Its applications include fundamental studies on virus-host interactions, the mechanisms of macromolecular transport through plasmodesmata, and the development of broad-spectrum antiviral strategies in plants .

Properties

CAS No.

156289-30-4

Molecular Formula

C8H6N2O2

Synonyms

RNA 3 movement protein

Origin of Product

United States

Genetic Organization and Expression of Rna 3

Architecture of the RNA 3 Genome Segment

The RNA 3 of viruses like BMV is a dicistronic molecule, meaning it carries the genetic information for two distinct proteins. nih.govnih.gov This genomic segment is crucial for the systemic spread of the virus within the host plant but is not required for the initial replication of the viral RNA. nih.govnih.gov

Genomic Open Reading Frame for Movement Protein (MP)

Located at the 5'-proximal end of RNA 3 is the open reading frame (ORF) that encodes the movement protein (MP), often designated as the 3a protein. nih.govnih.govnih.gov In Brome Mosaic Virus, this protein has a molecular weight of approximately 32 kDa. nih.gov The MP is indispensable for the virus to move from an infected cell to adjacent healthy cells, a critical step in establishing a systemic infection. nih.gov Viruses with a disrupted 3a gene are confined to the initially inoculated cells, unable to spread throughout the plant. nih.gov The movement protein of Cucumber Mosaic Virus (CMV), another member of the Bromoviridae family, is also encoded by the 5'-proximal ORF on its RNA 3. nih.govuniprot.org

Genomic Organization of the Coat Protein (CP) Gene

The second gene on the dicistronic RNA 3 is the coat protein (CP) gene, situated at the 3'-proximal end. nih.govnih.gov The CP is essential for encapsidating the viral RNA to form new virus particles and for the long-distance vascular spread of the virus throughout the plant. nih.govnih.gov

Role of Subgenomic RNA 4 in Coat Protein Expression

The expression of the coat protein is not directly translated from the genomic RNA 3. Instead, it is expressed from a subgenomic mRNA, designated as RNA 4. nih.govnih.govnih.gov This subgenomic RNA is synthesized from the negative-strand RNA 3 replication intermediate. nih.gov This strategy of utilizing a subgenomic RNA allows for the differential regulation and high-level expression of the coat protein, which is typically required in large quantities for virion assembly. nih.gov In Alfalfa Mosaic Virus (AMV), RNA 4 also serves as the subgenomic messenger for the coat protein. wikipedia.orgcreative-biostructure.com

RNA SegmentEncoded ProteinsFunctionExpression Strategy
RNA 3 (Genomic) Movement Protein (3a)Cell-to-cell movementDirect translation from the 5' ORF
Coat ProteinEncapsidation, vascular spreadNot directly translated
RNA 4 (Subgenomic) Coat ProteinEncapsidation, vascular spreadTranslation from subgenomic mRNA

Cis-Acting RNA Elements and Their Functional Implications

The expression and replication of RNA 3 are tightly regulated by cis-acting RNA elements located in the untranslated regions (UTRs) at both the 5' and 3' ends of the RNA molecule. nih.govresearchgate.net These elements are specific RNA sequences and structures that are recognized by viral and host proteins to control various processes. nih.gov

Regulatory Sequences within the 5' Untranslated Region

The 5' untranslated region (UTR) of RNA 3 contains regulatory sequences that are crucial for the efficient replication of the viral RNA. In BMV, the 5' UTR of all its genomic RNAs, including RNA 3, contains sequence elements that are similar to the internal control regions of tRNA promoters. scispace.com These elements are predicted to form stem-loop structures that are important for RNA replication. scispace.com It is believed that the binding of host or viral proteins to these structures facilitates the initiation of positive-strand RNA synthesis. scispace.com

Structural and Functional Motifs in the 3' Untranslated Region

The 3' untranslated region (UTR) of RNA 3 is highly structured and plays a critical role in the initiation of negative-strand RNA synthesis, a key step in viral replication. nih.govnih.gov A prominent feature of the 3' UTR of BMV and related viruses is a highly conserved tRNA-like structure (TLS). nih.govnih.govnih.gov This intricate structure mimics a host tRNA molecule and is involved in regulating RNA replication and translation. nih.gov

RNA RegionKey FeaturesFunction
5' UTR Internal control region-like sequences, stem-loop structuresRegulation of RNA replication, initiation of positive-strand synthesis
3' UTR tRNA-like structure (TLS), stem-loops, pseudoknotsInitiation of negative-strand synthesis, regulation of replication and translation

Intergenic Regions as Promoters and Regulatory Hubs

The region separating the movement protein and coat protein genes on RNA 3 is known as the intergenic region (IGR). This sequence is not merely a spacer but functions as a crucial regulatory hub, containing a subgenomic promoter for the synthesis of RNA 4 and elements that influence the replication of RNA 3 itself. nih.govnih.gov

In BMV, the subgenomic promoter within the IGR consists of several sequence motifs, including an A/U-rich sequence, a polyuridylate tract, and a 20-nucleotide core promoter. nih.govnih.gov This core promoter is responsible for directing the viral RNA-dependent RNA polymerase (RdRp) to initiate the synthesis of the subgenomic RNA 4. nih.govnih.gov Specific nucleotides within this core promoter are essential for recognition by the RdRp. nih.govnih.gov Furthermore, a portion of the BMV IGR acts as a replication enhancer (RE) that is necessary for the recruitment of RNA 3 into the replication complex. nih.govcambridge.org This enhancer region remarkably folds into a structure that mimics a tRNA TψC-stem loop, a feature that may facilitate interaction with host or viral proteins. nih.govcambridge.org Studies have shown that depurination (removal of purine (B94841) bases) within the BMV IGR can inhibit viral replication by reducing the affinity of the viral replicase for the RNA 3 template. nih.gov

In CMV, the subgenomic promoter in the IGR has also been well-characterized. The minimal core promoter sequence required for the efficient and accurate initiation of RNA 4 synthesis has been mapped to a region spanning from position -28 to +15 relative to the transcription start site. nih.gov This region includes a stem-loop structure that, while important for interacting with the CMV replicase, appears to be recognized with less sequence specificity compared to the core promoter of BMV. nih.govnih.gov The IGR of CMV strains is highly conserved, suggesting its importance in viral functions beyond just separating the two coding regions. nih.gov

Virus IGR Feature Function Key Characteristics
Brome mosaic virus (BMV) Subgenomic PromoterInitiation of subgenomic RNA 4 synthesisContains an A/U-rich sequence, a poly(U) tract, and a 20-nt core promoter with four essential nucleotides for RdRp recognition. nih.govnih.govnih.gov
Replication Enhancer (RE)Recruitment of RNA 3 into the replication complexFolds into a tRNA TψC-stem loop mimic; contains a Box B-like motif. nih.govcambridge.org
Cucumber mosaic virus (CMV) Subgenomic PromoterInitiation of subgenomic RNA 4 synthesisMinimal core promoter (-28 to +15) contains a stem-loop structure sufficient for replicase interaction. nih.gov

Transcriptional and Translational Regulation of Movement Protein Synthesis

The synthesis of the RNA 3 movement protein is a highly regulated process, ensuring that the protein is produced at the appropriate time and level during the infection cycle. This control is exerted at both the transcriptional and translational levels.

Transcriptional regulation is primarily achieved through the synthesis of subgenomic RNA. The viral RdRp uses the negative-strand copy of RNA 3 as a template to transcribe the subgenomic RNA 4. expasy.org This process leads to the high-level expression of the coat protein, which is typically needed in large quantities for virion assembly. nih.gov The movement protein, in contrast, is translated directly from the full-length genomic RNA 3. nih.govexpasy.org This strategy allows the virus to produce the two proteins in different amounts from a single RNA template. The activity of the subgenomic promoter within the IGR is therefore a key transcriptional control point that balances the expression of the coat protein relative to the movement protein.

Translational regulation of the movement protein is also critical. In some viruses, the 5' untranslated region (UTR) of RNA 3 plays a significant role. For instance, in Alfalfa mosaic virus (AMV), the 5'-leader sequence of RNA 3 controls the ratio in which RNA 3 and RNA 4 are synthesized and also influences the timing of movement protein (P3) accumulation in plants. oup.com In CMV, a fascinating interplay with the host's nonsense-mediated decay (NMD) pathway has been observed. The NMD pathway selectively targets CMV RNA 3 for degradation. nih.gov This degradation reduces the amount of RNA 3 available for translation, thereby lowering the synthesis of the movement protein. nih.gov This is proposed to be beneficial during the early stages of infection, as it may prevent the premature accumulation of MP, which has been shown to negatively regulate viral RNA replication. nih.gov

Regulatory Level Mechanism Virus Example(s) Description
Transcriptional Subgenomic RNA SynthesisBMV, CMV, AMVThe coat protein is expressed from a highly abundant subgenomic RNA 4, transcribed from the RNA 3 template. The movement protein is translated from the genomic RNA 3, allowing for differential expression levels. expasy.orgexpasy.org
Translational 5' Leader SequenceAlfalfa mosaic virus (AMV)The 5' UTR of RNA 3 influences the kinetics of movement protein accumulation and the ratio of genomic to subgenomic RNA synthesis. oup.com
Translational Nonsense-Mediated Decay (NMD)Cucumber mosaic virus (CMV)The host NMD pathway targets RNA 3 for degradation, reducing the template available for movement protein synthesis, which is beneficial in early infection stages. nih.gov

Molecular Mechanisms Governing Movement Protein Function

Plasmodesmal Gating and Permeability Alteration

Plant viruses have evolved strategies to modify plasmodesmata to allow for the passage of their genetic material. oup.com This process, often termed "gating," involves the MP-mediated alteration of the plasmodesmal channel's permeability. oup.comnih.gov The RNA 3 movement protein, like other MPs, directly interacts with plasmodesmal components to transiently increase their transport capacity.

Under normal physiological conditions, plasmodesmata regulate the passage of molecules based on size, a property known as the Size Exclusion Limit (SEL). This limit typically restricts the diffusion of molecules larger than 1 kDa. researchgate.net Viral MPs are essential for increasing this SEL to accommodate the much larger viral genomes or ribonucleoprotein complexes. oup.comresearchgate.net The this compound achieves this through several proposed mechanisms. One primary method involves the targeted degradation or modification of callose, a β-1,3-glucan polymer that is deposited around the neck region of the plasmodesmal channel and acts as a sphincter, regulating its aperture. nih.govmdpi.com By reducing callose accumulation, the MP effectively dilates the channel, thereby increasing the SEL. oup.commdpi.com This modulation allows for the passage of macromolecules that would otherwise be excluded.

Table 1: Factors Involved in Plasmodesmal Permeability Regulation

FactorRole in PD PermeabilityMechanism of Action
Callose (β-1,3-glucan) Negative RegulatorAccumulates around the PD channel, physically constricting the pore and reducing the SEL. mdpi.com
β-1,3-Glucanases Positive RegulatorEnzymes that degrade callose, leading to an increase in PD aperture and SEL. mdpi.com
Movement Proteins (MPs) Positive RegulatorInteract with PD components to increase the SEL, often by reducing callose deposition. oup.comnih.gov
Plasmodesmata-Associated Proteins (e.g., PDCB, PAPK) RegulatoryProteins that are part of the PD structure and are involved in controlling callose levels and overall PD function. nih.gov

Beyond transiently modulating the SEL, some viral movement proteins can induce significant structural changes to the plasmodesmata. oup.com For instance, the interaction of certain viral protein complexes with PD can lead to the formation of branched or structurally altered channels. oup.com While the primary role of many MPs, particularly those in the 30K superfamily, is to increase the trafficking capacity of existing PD, some can form tubular structures that span the cell wall. oup.comnih.gov These tubules act as conduits for the direct passage of viral particles. The this compound's influence is primarily focused on gating existing channels rather than forming new structures, ensuring the efficient but controlled passage of the viral transport complex without causing irreversible damage to the intercellular connections.

Formation and Trafficking of Viral Ribonucleoprotein (vRNP) Complexes

For the viral genome to be transported, it must be packaged into a form that is both protected from degradation and recognizable by the cellular transport machinery. The this compound facilitates this by binding to the viral RNA (vRNA) to form a viral ribonucleoprotein (vRNP) complex. oup.comfrontiersin.org

The interaction between the movement protein and the viral genome is a crucial first step in the transport process. frontiersin.org Many MPs, including the RNA 3 MP, possess RNA-binding domains that allow them to associate with the vRNA. frontiersin.orgnih.gov This binding is often non-sequence-specific, meaning the protein can coat the RNA strand, although some MPs may recognize specific structural motifs or sequences within the viral genome. frontiersin.orgnih.govoup.com The binding is a cooperative process, where the association of one MP molecule facilitates the binding of others, eventually encapsidating the vRNA into a stable, compact complex. nih.gov This interaction serves to protect the vRNA from host cell nucleases and to unfold it into a conformation suitable for passage through the narrow plasmodesmal channel.

The vRNP complex is not merely a simple association of MP and vRNA. It often includes other viral and host proteins that are essential for its assembly, stability, and transport. oup.comnih.gov Viral replicase proteins, for example, may be incorporated into the complex, linking the processes of replication and intercellular movement. oup.com The assembly of these complexes is a highly regulated process. biorxiv.orgresearchgate.net The final composition of the vRNP complex ensures it is a transport-competent entity, capable of being targeted to and moved through the modified plasmodesmata. The stoichiometry of MP to vRNA and the inclusion of other factors are critical for the successful cell-to-cell spread of the virus. oup.combiorxiv.org

Table 2: Key Components of a Viral Ribonucleoprotein (vRNP) Transport Complex

ComponentFunction in the Complex
Viral RNA (vRNA) The genetic material to be transported. nih.gov
Movement Protein (MP) Binds and protects vRNA, facilitates transport through plasmodesmata. frontiersin.org
Viral Replicase Proteins May link replication to movement and be part of the transport complex. oup.com
Host Factors (e.g., RNA-binding proteins) Can be co-opted by the virus to aid in complex assembly, stability, or transport. nih.govmdpi.com

Intracellular Targeting and Subcellular Localization

Once assembled, the vRNP complex must be actively trafficked from its site of assembly, typically associated with replication complexes in the cytoplasm, to the plasmodesmata at the cell periphery. This process relies on the MP's ability to interact with and exploit the host cell's intracellular transport machinery. nih.govnih.gov

The subcellular localization of the this compound is a tightly regulated process. MPs often contain specific targeting signals or domains that direct them, and by extension the entire vRNP complex, to particular subcellular locations. nih.gov Many MPs are known to utilize the endomembrane system, particularly the endoplasmic reticulum (ER), for trafficking to the cell periphery. nih.gov For instance, some viral proteins require a functional ER-to-Golgi secretory pathway to reach the plasmodesmata. nih.gov The MP may also interact with cytoskeletal components, such as actin filaments or microtubules, which act as tracks for the directed movement of the vRNP complex towards the plasmodesmata. researchgate.net This targeted delivery ensures that the viral genome efficiently reaches the intercellular gateways for subsequent spread into neighboring cells, completing a crucial step in the viral infection cycle.

Identification of Plasmodesmal Localization Signals (PLS)

The directed transport of MPs to plasmodesmata is a critical first step in viral cell-to-cell movement. This targeting is mediated by specific amino acid sequences within the MP known as Plasmodesmal Localization Signals (PLS). While the PLS for the Tobacco mosaic virus (TMV) MP has been identified within its N-terminal 50 amino acids, the specific sequences for many RNA 3 MPs from tripartite viruses are still being elucidated frontiersin.org. However, mutagenesis studies provide strong evidence for their existence and function.

Research on the Alfalfa mosaic virus (AMV) MP, which is encoded by RNA 3, has shown that specific mutations can disrupt the protein's ability to target punctate structures within the cell wall, which are understood to be the plasmodesmata nih.govapsnet.org. This indicates that discrete domains within the AMV MP are responsible for its correct localization.

Furthermore, the host cell actively participates in recognizing these signals. The PLS of the TMV movement protein is recognized by the host protein synaptotagmin (B1177969) A (SYTA), which is involved in forming contact sites between the endoplasmic reticulum and the plasma membrane at the plasmodesmata nih.gov. Similarly, a family of host proteins known as Plasmodesmata-Located Proteins (PDLPs) have been shown to bind to MPs from a diverse range of viruses that form tubules for transport, a strategy used by the Brome mosaic virus (BMV) researchgate.net. This suggests that the PLS on the viral MP acts as a ligand for host receptor-like proteins at the plasmodesmata.

Table 1: Examples of Movement Protein Localization and Host Interactors This table is interactive. You can sort and filter the data.

Virus Movement Protein Localization Signal Characteristics Host Interacting Protein(s) Functional Implication
Alfalfa mosaic virus (AMV) MP Implied by mutagenesis; mutations disrupt targeting to cell wall spots apsnet.org. Not specified Correct targeting to plasmodesmata is essential for cell-to-cell movement.
Tobacco mosaic virus (TMV) MP PLS located in N-terminal 50 amino acids frontiersin.org. Synaptotagmin A (SYTA) nih.gov SYTA recognizes the PLS, likely stabilizing the MP at the plasmodesmal membrane nih.gov.

Interaction with Host Cytoskeletal Systems (Microtubules, Actin Filaments)

Viral MPs often manipulate the host cytoskeleton to facilitate intracellular transport to the cell periphery and to modify the plasmodesmata. However, the reliance on specific cytoskeletal components varies significantly between different viruses.

The movement protein of Cucumber mosaic virus (CMV) directly interacts with the actin cytoskeleton. In vitro studies have demonstrated that the CMV MP can bind to both globular (G-actin) and filamentous actin (F-actin), inhibit actin polymerization, and sever existing actin filaments oup.comnih.gov. The functional consequence of this activity is an increase in the plasmodesmal size exclusion limit (SEL). This effect can be counteracted by treating cells with phalloidin, an F-actin-stabilizing agent, which underscores the importance of actin filament dynamics in the CMV infection cycle oup.comnih.gov.

In contrast, the involvement of the cytoskeleton in the movement of other tripartite viruses appears to be different. Studies using cytoskeletal inhibitors on cells infected with Alfalfa mosaic virus (AMV) found that neither actin filaments nor microtubules are directly involved in the formation of MP-containing tubules used for cell-to-cell transport nih.govapsnet.org. This highlights the diversity of strategies employed by viral MPs, with some directly manipulating the cytoskeleton and others operating independently of it. For comparison, the well-studied Tobacco mosaic virus MP is known to associate with all microtubule arrays within the plant cell nih.gov.

Association with Endoplasmic Reticulum (ER) and Other Host Membranes

The endoplasmic reticulum (ER) forms a continuous network that extends through plasmodesmata, creating a direct pathway for intercellular communication. Many viral MPs utilize this endomembrane system for their intracellular transport to the cell periphery.

The movement protein of Alfalfa mosaic virus (AMV) has been shown to associate with the ER nih.govapsnet.org. Mutant forms of the AMV MP that fail to associate with the ER accumulate in the cytoplasm and are defective in cell-to-cell movement, demonstrating that ER association is a crucial step in the transport pathway apsnet.org. Similarly, other viral MPs, such as those from potexviruses, co-opt ER-resident proteins like luminal-binding protein (BiP) and calreticulin (B1178941) to facilitate their movement along the ER network toward the plasmodesmata nih.gov. These interactions guide the MP, along with its viral cargo, to the intercellular channels nih.govoup.com.

Formation of Movement Protein-Containing Inclusions or Bodies

Many plant viruses induce the formation of specific intracellular structures, often referred to as viral factories or inclusion bodies, which are sites of viral replication and assembly. Movement proteins are key components of these structures and can also form distinct bodies or tubules associated with plasmodesmata.

The movement protein of Brome mosaic virus (BMV), encoded on RNA 3, assembles into long tubular structures that protrude from the cell surface and are associated with plasmodesmata uniprot.org. These tubules modify the plasmodesmata, creating a channel large enough for the passage of intact virions to the adjacent cell uniprot.org. The formation of these tubules is a hallmark of one major mechanism of viral cell-to-cell transport oup.com.

In other cases, MPs are components of larger, more complex amorphous inclusion bodies. These bodies, which can contain viral proteins, nucleic acids, and co-opted host factors, often form at plasmodesmata and are thought to serve as docking stations that coordinate the intercellular movement of the virus nih.gov. For example, the non-structural proteins of some viruses are known to form inclusion bodies that can trap host factors, manipulating cellular processes to favor viral infection dovepress.com.

Nucleotide Binding and Associated Activities

Beyond their structural roles and interactions with host components, the intrinsic biochemical activities of movement proteins are critical to their function. These include the ability to bind nucleotides and nucleic acids, which can regulate their activity and enable them to transport the viral genome.

Functional Significance of Nucleic Acid Binding Specificity (or lack thereof)

A primary function of many movement proteins is to bind the viral genome to form a ribonucleoprotein (RNP) complex for transport. The nature of this binding has significant functional implications.

Research has shown that MPs from the "30K" superfamily, which includes those from tripartite bromoviruses, possess RNA-binding activity apsnet.orgoup.com. Studies on the CPMV movement protein revealed that it binds to single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA) in a non-sequence-specific manner nih.gov. This lack of sequence specificity is significant. It suggests that the MP can recognize and transport any of the virus's genomic RNA segments without needing a unique, conserved binding motif on each one. This promiscuous binding ensures that the entire genome can be transported. The domains responsible for GTP binding and nucleic acid binding on the CPMV MP were found to be separate and non-overlapping nih.gov.

The formation of an MP-RNA complex is a central tenet of the non-tubule-guided movement strategy, where the RNP complex is chaperoned through a modified plasmodesma oup.com. The ability of the MP to bind nucleic acids in a length-dependent but sequence-independent manner allows it to efficiently package and move the viral genome, a critical step in establishing a systemic infection.

Role in Plant Host Response Modulation

The this compound is a multifunctional entity that extends its influence beyond its primary role in viral movement. It actively engages with and manipulates the host's cellular machinery to create a more favorable environment for viral replication and spread. This is achieved by counteracting the plant's primary defense strategies, namely RNA silencing and the innate immune response.

Movement Protein Interaction with Host RNA Silencing Pathways

RNA silencing, also known as RNA interference (RNAi), is a fundamental antiviral defense mechanism in plants. It involves the generation of small interfering RNAs (siRNAs) from viral double-stranded RNA (dsRNA) intermediates, which then guide the RNA-induced silencing complex (RISC) to degrade the viral RNA. Many viruses have evolved proteins known as viral suppressors of RNA silencing (VSRs) to counteract this defense.

In the context of viruses with a tripartite genome, such as Cucumber mosaic virus (CMV), the primary VSR activity is often attributed to a protein other than the this compound. In CMV, the 2b protein is the potent VSR, which functions by binding to siRNAs and interacting with ARGONAUTE (AGO) proteins, the core components of the RISC. oup.comoup.com While the CMV 3a movement protein itself does not appear to be a direct and potent VSR, its role in the context of RNA silencing is more nuanced and likely indirect. By facilitating the cell-to-cell movement of the virus, the 3a protein can influence the spread of the viral silencing signal, thereby modulating the systemic silencing response. nih.gov

For other viruses like Brome mosaic virus (BMV), studies have indicated that none of its encoded proteins, including the 3a movement protein, efficiently suppress post-transcriptional gene silencing. nih.gov This suggests that the strategy for evading RNA silencing can vary significantly among different viruses, and the this compound may not always play a direct role in this process. The primary function of the BMV 3a protein appears to be centered on its role in movement and determining host specificity. nih.govnih.gov

VirusThis compoundPrimary VSRInteraction with RNA Silencing
Cucumber Mosaic Virus (CMV) 3a protein2b proteinIndirect modulation of systemic silencing through movement
Brome Mosaic Virus (BMV) 3a proteinNone identifiedNo significant direct suppression of post-transcriptional silencing

Influence on Host Defense Signaling

Beyond RNA silencing, plants possess an innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and viral effectors, leading to the activation of defense signaling pathways. Key phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA) play central roles in orchestrating these defense responses. Viral proteins, including movement proteins, can interfere with these signaling cascades to promote susceptibility.

The this compound can act as an elicitor of host defense responses. For instance, the expression of some viral movement proteins can lead to the production of reactive oxygen species (ROS) and the deposition of callose at the plasmodesmata, which are physical barriers that can restrict viral movement. researchgate.netnih.gov However, successful viruses have evolved mechanisms to overcome these responses.

In the case of CMV, while the 2b protein is known to suppress SA-mediated defense signaling, the direct role of the 3a movement protein in this process is less clear. nih.govnih.gov There is evidence of potential synergistic or antagonistic interactions between the 3a and 2b proteins in modulating host defenses, but the precise molecular mechanisms remain an area of active research. nih.govresearchgate.net It is plausible that by facilitating viral spread, the 3a protein indirectly influences the plant's ability to mount an effective, localized defense response.

For BMV, the 3a movement protein is a critical determinant of host specificity and pathogenicity. nih.govnih.gov While direct interactions with specific defense signaling pathways like the SA or JA pathways are not extensively documented, its role in enabling systemic infection implies an ability to navigate or circumvent the host's defense surveillance system. The ability of the BMV 3a protein to form tubular structures that facilitate virion movement through plasmodesmata is a key aspect of its function and may also play a role in avoiding the triggering of localized defense responses at the site of cell-to-cell passage. uniprot.org

Interactions of Rna 3 Movement Protein

Viral-Viral Protein Interactions

The RNA 3 movement protein does not function in isolation. Its ability to transport the viral genome is contingent upon its direct and indirect interactions with other proteins encoded by the virus. These viral-viral protein interactions are essential for forming a transport-competent ribonucleoprotein complex, targeting this complex to the plasmodesmata, and facilitating its movement into the adjacent cell.

Interplay with Viral Coat Proteins in Movement

The interaction between the movement protein (MP) and the viral coat protein (CP) is a pivotal aspect of cell-to-cell and systemic movement for many plant viruses. This interplay can determine the form in which the viral genome is transported, either as a ribonucleoprotein (RNP) complex or as fully assembled virions.

In some viral systems, the MP is required to interact with the CP for efficient movement. For instance, in the case of the Cucumber mosaic virus (CMV), the 3a movement protein requires the presence of the capsid protein to facilitate cell-to-cell trafficking researchgate.net. This suggests a cooperative model where the MP modifies the plasmodesmata, and the CP is involved in packaging the RNA for transport.

Research on Apple latent spherical virus (ALSV) has provided detailed insights into this interaction. The ALSV MP binds specifically to one of the three coat proteins, VP25, but not to the other two (VP20 and VP24) nih.gov. This specific interaction is mediated by two distinct domains within the MP. Both the MP and the VP25 protein can bind to single-stranded RNA (ssRNA), and their interaction modulates this binding activity. While the MP binds to ssRNA cooperatively, this cooperativity is lost when VP25 is present, indicating a complex regulatory mechanism governing the formation of the transport complex nih.gov. The strength of RNA-protein interactions, in general, plays a significant role in the nucleation and assembly of viral capsids nih.gov.

VirusMovement Protein (MP)Interacting Coat Protein (CP)Functional Significance of Interaction
Cucumber mosaic virus (CMV)3a MPCapsid Protein (CP)CP is required for MP-mediated cell-to-cell movement.
Apple latent spherical virus (ALSV)MPVP25Specific binding is essential for movement; the interaction modulates the cooperative RNA-binding nature of the MP. nih.gov

Cooperative Actions with Viral Replicase Components

The processes of viral replication and movement are often tightly coupled, involving direct interactions between the MP and components of the viral replicase complex. The viral replication complex (VRC) is the site of viral RNA synthesis, and MPs are often translated in close proximity to these sites frontiersin.org.

In Brome mosaic virus (BMV), the genome is divided into three RNAs. RNA1 encodes protein 1a, and RNA2 encodes protein 2a, which together form the core RNA-dependent RNA polymerase (RdRp) or replicase nih.gov. The 1a protein is multifunctional, playing a role in capping the viral RNA and transporting the viral RNAs and replication proteins to the membranes of the endoplasmic reticulum, where replication occurs nih.gov. The MP, encoded by RNA3, is recruited to these punctate cortical structures, which is an essential step for subsequent intercellular movement nih.gov. This colocalization ensures that newly synthesized viral RNAs are efficiently incorporated into movement complexes. The model for Tobacco mosaic virus (TMV) movement also posits that the MP binds to viral RNA to form an RNP complex, which then joins with the replicase to form a VRC that is delivered to the plasmodesmata nih.gov.

VirusMovement Protein (MP)Interacting Replicase Component(s)Functional Outcome
Brome mosaic virus (BMV)RNA 3-encoded MP1a and 2a proteinsMP is recruited to the site of replication, linking RNA synthesis with cell-to-cell movement. nih.govnih.gov
Tobacco mosaic virus (TMV)MPReplicase proteins (126kDa/183kDa)Formation of a VRC containing MP and vRNA, which is targeted to plasmodesmata. nih.gov

Functional Dependencies within Multi-Component Movement Protein Systems (e.g., Triple Gene Block)

Many plant RNA viruses utilize a more complex system for movement involving multiple proteins encoded by a "Triple Gene Block" (TGB) apsnet.orgresearchgate.net. The TGB system consists of three proteins, TGBp1, TGBp2, and TGBp3, that must act in a coordinated fashion to transport the viral genome researchgate.netbiorxiv.org.

TGBp1 is the largest of the three and contains an RNA helicase domain, which is essential for unwinding RNA secondary structures during transport nih.gov. TGBp2 and TGBp3 are smaller, hydrophobic proteins that associate with cellular membranes biorxiv.org. The current model for TGB function, particularly in hordeiviruses, suggests a division of labor:

TGBp1 binds to the viral RNA to form the primary RNP movement complex nih.gov. It also possesses RNA helicase activity dependent on Mg2+ and ATP nih.gov.

TGBp3 interacts with the TGBp1-RNA complex and targets it to the plasmodesmata nih.gov.

TGBp2 then interacts with TGBp3 at the plasmodesmata, stabilizing the complex and facilitating the modification of the channel to allow passage nih.gov.

Disruption of the precise expression ratios of these proteins can interfere with their correct targeting and impair viral movement apsnet.org. This highlights the functional interdependency within the TGB system, which acts as a multifunctional machine for viral transport researchgate.net.

Viral-Host Factor Interactions

The journey of the viral movement complex from one cell to the next is not solely dependent on viral proteins. The this compound must commandeer host cellular pathways and interact with a variety of host factors to successfully navigate the intracellular environment and modify the plasmodesmata. These interactions are critical for anchoring the movement complex, remodeling the cytoskeleton, and altering plasmodesmal permeability.

Identification of Host Proteins Interacting with Movement Protein

The identification of host proteins that interact with viral MPs has revealed a complex network of cellular machinery co-opted by the virus. More than 40 cellular proteins have been found to interact with MPs, highlighting the intricate relationship between the virus and its host frontiersin.org. These host factors can be either pro-viral, aiding in infection, or anti-viral, part of the host's defense response frontiersin.org.

Techniques like VIR-CLASP (VIRal Cross-Linking And Solid-phase Purification) have enabled the identification of hundreds of host proteins that directly bind to the viral RNA genome during the early stages of infection vumc.org. Many of these are RNA-binding proteins (RBPs) that play roles in various stages of the viral life cycle, including replication and movement mdpi.comnih.gov.

One well-characterized host factor is the eukaryotic translation elongation factor 1A (eEF1A), which has been found to interact with the replication proteins and the 3'-UTR of several RNA viruses, including Tomato bushy stunt virus (TBSV) nih.gov. While primarily linked to replication, its presence in the VRC suggests a potential role in the subsequent movement of newly synthesized genomes. Another identified host factor is the Nicotiana tabacum Kunitz peptidase inhibitor-like protein (NtKPILP), which plays a pro-viral role by affecting plasmodesmal gating mdpi.com. The small subunit of RuBisCo has also been shown to bind the TMV movement protein, negatively affecting viral transport mdpi.com.

Host ProteinInteracting Viral ProteinVirusPutative Role in Movement
eEF1AReplication proteins / 3'-UTR of vRNATBSV, WNV, TMVComponent of the VRC, potentially linking replication to the formation of movement complexes. nih.gov
Kunitz peptidase inhibitor-like protein (KPILP)Movement machinery (indirectly)TMV, PVXPro-viral factor involved in regulating plasmodesmal permeability. mdpi.com
RuBisCo small subunit (RbCS)Movement Protein (MP)TMVAnti-viral role; negatively affects intercellular transport. mdpi.com

Molecular Basis of Movement Protein-Mediated Plasmodesmal Modification

A primary function of the this compound is to modify the plasmodesmata (PD) to allow the passage of the viral genome. This is often referred to as "gating" the PD channel, which involves increasing its size exclusion limit (SEL) nih.gov. The molecular mechanisms underlying this modification are complex and involve interactions with host components that regulate PD structure and function.

The TMV MP, a well-studied model, is known to target and dock at the PD frontiersin.org. Once there, it can increase PD permeability. This process is thought to involve interactions with specific cellular components that affect plasmodesmal-associated proteins (PdAPs) frontiersin.org. One key regulatory mechanism at the PD is the deposition and degradation of callose, a β-1,3-glucan polymer. The accumulation of callose at the neck region of the PD restricts transport, while its removal by β-1,3-glucanases increases permeability. Downregulation of the host protein NtKPILP, for example, leads to callose deposition at the PD and suppresses macromolecular transport, indicating that the virus may co-opt this or similar proteins to keep the channels open mdpi.com.

Some MPs, known as tubule-forming MPs, induce more drastic structural modifications. They polymerize within the PD channel to form a hollow tubule that serves as a conduit for the passage of whole virus particles nih.gov. In all cases, the MP acts as a key modulator of the plant's intercellular communication pathways, reshaping them to facilitate the spread of infection.

Effects on Host Protein Synthesis and Gene Expression

The movement protein (MP) encoded by RNA 3 of tripartite RNA viruses, often designated as the 3a protein, plays a primary role in facilitating the cell-to-cell spread of the virus through plasmodesmata. nih.govnih.gov Beyond this structural function, research has revealed that these proteins are multifunctional and can significantly interfere with host cellular processes, including protein synthesis and gene expression. By manipulating these fundamental pathways, the virus can suppress host defenses, redirect cellular resources, and create a more favorable environment for its replication and spread.

Modulation of Host Protein Synthesis

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. unl.edu A common strategy employed by many viruses is to induce a "host shutoff," a potent inhibition of the translation of host mRNAs. expasy.orgbioengineer.orgelifesciences.org This allows viral mRNAs to dominate the translation apparatus, ensuring the efficient production of viral proteins and simultaneously preventing the synthesis of antiviral defense proteins by the host. expasy.orgnih.gov The this compound can be directly or indirectly involved in this process through its interactions with key components of the host's translation machinery.

A notable example of this interaction involves the Alfalfa mosaic virus (AMV) movement protein. Studies have identified an interaction between the AMV MP and the host's eukaryotic initiation factor 4A (eIF4A). mdpi.com The eIF4A protein is a crucial RNA helicase that functions to unwind the secondary structures in the 5' untranslated region of mRNAs, a necessary step for the binding of the ribosome and the initiation of translation. mdpi.com By interacting with eIF4A, the AMV movement protein may modulate the translation of host mRNAs to favor viral protein synthesis.

In addition to direct interactions, the synthesis of the movement protein itself is subject to complex regulation within the viral life cycle. In Brome mosaic virus (BMV), the viral replication protein 1a has been shown to repress translation from viral RNA1 and RNA2 in a dose-dependent manner. asm.org However, this repression does not affect the translation of RNA3, which encodes the movement protein. asm.org This regulatory mechanism ensures that the movement protein continues to be synthesized, even as the production of replication proteins is downregulated, highlighting its critical role throughout the infection process.

Alteration of Host Gene Expression

RNA 3 movement proteins can also exert profound effects on host gene expression, primarily through the suppression of RNA silencing. RNA silencing is a fundamental gene regulation pathway in eukaryotes and a primary antiviral defense mechanism in plants. nih.gov It functions by recognizing and degrading double-stranded RNA, a common intermediate in the replication of RNA viruses. Many viral proteins, including some movement proteins, have evolved to act as Viral Suppressors of RNA Silencing (VSRs). nih.gov

By inhibiting the RNA silencing pathway, these movement proteins not only protect the viral genome from degradation but also disrupt the host's natural regulation of its own genes. The TGB1 movement protein of Potato virus X, for instance, functions as a VSR, and this activity can influence host transcription and is a major determinant of viral pathogenicity. nih.gov While not a 3a protein, its dual function illustrates a common strategy for movement proteins.

Furthermore, the expression of a viral movement protein can actively trigger host defense signaling pathways, leading to widespread changes in gene expression. The BMB1 movement protein of the Hibiscus green spot virus has been shown to induce a defense response in Nicotiana benthamiana that includes the upregulation of the 9-LOX gene, which is involved in plant defense signaling. mdpi.comdoaj.org This demonstrates a direct link between the presence of the movement protein and the activation of specific host gene expression programs. The movement protein is a crucial factor in determining host specificity, suggesting that its ability to successfully navigate or suppress host gene expression pathways is essential for a productive infection. nih.gov

Table 1: Interactions of Viral Movement Proteins with Host Factors and Their Effects

Viral ProteinVirus of OriginHost FactorObserved Effect
Movement Protein (MP)Alfalfa mosaic virus (AMV)Eukaryotic initiation factor 4A (eIF4A)Interaction suggests modulation of host mRNA translation. mdpi.com
3a ProteinBrome mosaic virus (BMV)Host-specific factorsDetermines host specificity, indicating interaction with specific host components is required for function. nih.gov
BMB1 Movement ProteinHibiscus green spot virus (HGSV)Host defense signaling componentsInduces a host defense response, including the upregulation of the 9-LOX gene. mdpi.comdoaj.org
TGB1 Movement ProteinPotato virus X (PVX)RNA silencing pathway componentsActs as a Viral Suppressor of RNA Silencing (VSR), influencing host transcription. nih.gov

Genetic and Functional Dissection of Movement Protein Variants

Mutational Analyses of Movement Protein Domains and Motifs

Mutational analyses have been instrumental in identifying critical domains and amino acid residues within the RNA 3 movement protein that are essential for its function. Studies on the 3a protein of Brome mosaic virus (BMV) and Cucumber mosaic virus (CMV) have revealed key regions responsible for nucleic acid binding, subcellular localization, and interaction with other viral and host factors.

Deletion mutagenesis of the BMV 3a protein has pinpointed a nucleic acid-binding domain to the region between amino acids 189 and 242. nih.gov This domain is crucial for the cooperative, sequence-non-specific binding of single-stranded RNA, a primary step in forming the viral ribonucleoprotein complex that is transported between cells. nih.gov

In CMV, specific mutations in the 3a protein have been shown to have dramatic effects on viral movement. For instance, a series of mutants (M4, M5, M6, and M7) were found to be completely debilitated in their ability to move from cell to cell in all tested host plants. nih.gov Further analysis revealed that mutants M4, M5, and M6 could be complemented in trans by a wild-type MP expressed from a transgene, indicating that these mutations likely disrupt a function that can be supplied by a functional protein. In contrast, mutant M7 could not be complemented, suggesting a defect in a process that requires the protein to act in cis or a dominant negative effect. nih.gov Another CMV mutant, M9, exhibited a temperature-sensitive phenotype for long-distance movement, highlighting that cell-to-cell and long-distance transport are distinct functions of the MP. nih.gov

Research has also identified specific amino acid residues that are critical for MP function. In the CMV MP, substitution of the serine residue at position 28 with either alanine (B10760859) (to mimic a non-phosphorylated state) or aspartic acid (to mimic a phosphorylated state) resulted in altered subcellular localization. mdpi.comnih.gov While the wild-type MP colocalized with callose at plasmodesmata, the S28A and S28D mutants were observed as punctate spots along the cell membrane, failing to target the plasmodesmata effectively. mdpi.comnih.gov

Table 1: Effects of Mutations in RNA 3 Movement Proteins

Virus Protein Mutation/Deletion Functional Effect Reference
Brome mosaic virus 3a Deletion of amino acids 189-242 Abolished nucleic acid-binding nih.gov
Cucumber mosaic virus 3a M4, M5, M6, M7 Debilitated in cell-to-cell movement nih.gov
Cucumber mosaic virus 3a M9 Temperature-sensitive for long-distance movement nih.gov
Cucumber mosaic virus 3a S28A / S28D Altered subcellular localization; no plasmodesmata targeting mdpi.comnih.gov
Alfalfa mosaic virus MP N- or C-terminal deletions Disrupted tubule formation nih.gov

Impact of Movement Protein Polymorphisms on Viral Pathogenesis

In CMV, the serine at position 28 of the MP was identified as a key factor in viral pathogenicity. mdpi.comnih.gov Mutations at this site not only affected the protein's localization but also had a profound impact on symptom development in several host plants, including Nicotiana tabacum, Cucumis sativus, and Chenopodium murale. mdpi.comnih.gov The mutant viruses induced distinct local and systemic symptoms compared to the wild-type virus, underscoring the role of this specific residue in determining the pathogenic outcome of infection. mdpi.com

Furthermore, studies with hybrid viruses have demonstrated that the MP can be a primary determinant of symptom phenotype. When the MP of CMV was replaced with that of Cymbidium ringspot tombusvirus (CymRSV), the resulting hybrid virus (CMVcymMP) produced symptoms in several Chenopodium and Nicotiana species that were clearly determined by the foreign MP gene. nih.gov

The coat protein (CP) of CMV has also been identified as a symptom determinant, and its interaction with the MP is crucial for pathogenesis. nih.gov While the MP is primarily responsible for cell-to-cell movement, the CP is also involved in this process as well as long-distance movement and virion assembly. plos.org Polymorphisms in the CP that affect its interaction with the MP or host factors can, therefore, indirectly impact pathogenesis by altering the efficiency of viral spread. For example, the CP of the CMV-M strain, which induces chlorosis, was found to interact with the host chloroplast ferredoxin I protein, while the CP of the green-mosaic-inducing CMV-Q strain did not. nih.gov This highlights how viral protein interactions, which can be influenced by polymorphisms, are linked to specific pathogenic outcomes.

Table 2: Impact of Movement Protein Variants on Viral Pathogenesis

Virus Protein Variant Impact on Pathogenesis Host Plant(s) Reference
Cucumber mosaic virus MP S28A / S28D Altered local and systemic symptoms Nicotiana tabacum, Cucumis sativus, Chenopodium murale mdpi.comnih.gov
CMV with CymRSV MP Hybrid virus (CMVcymMP) Symptom phenotype determined by the foreign MP Chenopodium and Nicotiana species nih.gov
Brome mosaic virus 3a with A776C mutation Suppressed reddish spot formation, faster spread of infection Cowpea nih.gov

Role in Viral Host Range Determination and Adaptability

The this compound plays a crucial role in determining the host range of a virus. The ability of a virus to systemically infect a particular plant species often depends on the compatibility of its MP with the host cellular environment.

Studies involving the exchange of the 3a movement protein gene between the monocot-adapted BMV and the dicot-adapted Cowpea chlorotic mottle virus (CCMV) have provided direct evidence for the role of the MP in host specificity. asm.org The resulting hybrid viruses were able to systemically infect Nicotiana benthamiana, a permissive host for both parental viruses, but failed to systemically infect the selective hosts, barley and cowpea. asm.org This demonstrates that the 3a protein is a key determinant of host range in these bromoviruses.

Further research has shown that specific coding changes in the 3a gene can extend the host range of BMV. The M1 and M2 strains of BMV both infect barley, but only the M2 strain can systemically infect cowpea. core.ac.uk This difference in host range was mapped primarily to RNA 3, and specifically to four amino acid differences in the 3a protein. Introducing these four coding changes into the M1 3a protein was sufficient to enable systemic infection of cowpea. core.ac.uk

The adaptability of a virus to a new host can also be influenced by the MP. A hybrid of CCMV containing the 3a gene from BMV, CCMV(B3a), was initially unable to systemically infect cowpea. nih.gov However, a single coding change (A776C) in the BMV 3a gene was identified that allowed for systemic infection. This adapted virus also showed faster spread of infection in the inoculated leaves, suggesting that the mutation enhanced the efficiency of cell-to-cell movement in the new host. nih.gov

Cross-Complementation Studies and Functional Exchangeability

Cross-complementation studies, where the MP of one virus is used to rescue the movement of an MP-deficient mutant of another virus, have provided insights into the functional exchangeability of these proteins. These studies have shown that in some cases, MPs from different viruses can substitute for one another, while in other cases, specific interactions are required that prevent functional exchange.

The movement protein of Alfalfa mosaic virus (AMV) can be functionally replaced by MPs from at least seven different viral genera, including both RNA and DNA viruses, for local and systemic transport. mdpi.com This suggests that these 30K family MPs share conserved structural and functional features. mdpi.com However, the MP of BMV was unable to support the transport of AMV. nih.gov Interestingly, a chimeric protein consisting of the N-terminus of the BMV MP and the C-terminus of the AMV MP was able to facilitate AMV transport, indicating that the C-terminus of the AMV MP confers specificity to the transport process. nih.gov

In another study, a hybrid CMV in which the native MP was replaced by that of CymRSV was viable and could spread both locally and systemically. nih.gov This demonstrates a degree of functional compatibility between the MPs of these two distinct viruses. Furthermore, the hybrid virus was able to move from cell to cell in the absence of a functional CP, a requirement for wild-type CMV, suggesting that the heterologous MP altered the movement mechanism. nih.gov

Co-expression of the CMV 3a protein and CP was able to complement the defective movement of a movement-defective Tomato mosaic virus (ToMV) mutant. nii.ac.jp In contrast, either the BMV 3a or the CCMV 3a protein alone was sufficient to complement the ToMV mutant's movement. nii.ac.jp This highlights differences in the requirements for CP in the movement function of these related viruses.

Evolutionary Trajectories of Rna 3 Movement Proteins

Hypothesized Origins and Divergence of Movement Protein Genes

The prevailing hypothesis for the origin of 30K movement proteins is that they evolved from viral capsid proteins (CPs). wikipedia.orgnih.gov Specifically, it is proposed that the 30K MPs originated from a group of single jelly-roll (SJR) CPs. plos.org This evolutionary leap is thought to have occurred through a process of gene duplication or horizontal acquisition of a CP gene by a virus that infected an ancestor of vascular plants. plos.orgnih.gov

Following this initial event, one of the duplicated CP genes underwent neofunctionalization, a process where a gene acquires a new function. nih.gov This likely involved the acquisition of unique N- and C-terminal regions that endowed the protein with the ability to interact with plasmodesmata and facilitate viral movement. nih.gov The core jelly-roll structure was retained, providing a stable scaffold for these new functional domains. researchgate.net

Alternative hypotheses for the origin of movement protein genes include the de novo origination from non-coding sequences, a process known as overprinting, which has been observed in some viral genomes. nih.gov Another possibility is the evolution from host-derived genes, where a virus co-opts a plant protein for its own movement purposes. plos.org However, the strong structural and sequence similarities between 30K MPs and viral CPs provide compelling evidence for the CP-origin hypothesis. plos.orgnih.gov

The divergence of movement protein genes has been driven by the need to adapt to different plant hosts and to interact with various other viral and host proteins. wikipedia.org This has led to the vast diversity observed in the 30K superfamily and the evolution of other, unrelated movement protein superfamilies. plos.org

Evidence for Horizontal Gene Transfer in Movement Protein Evolution

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the evolution of movement proteins. wikipedia.org The widespread distribution of the 30K superfamily across numerous, distantly related virus families is strong evidence for HGT. pasteur.frnih.gov It is believed that after their initial emergence, 30K MP genes spread horizontally among different plant viruses. wikipedia.orgnih.gov

This "explosive horizontal spread" likely allowed viruses that originally infected insects or fungi to expand their host range to include plants. pasteur.frnih.gov The acquisition of a pre-evolved movement protein would have provided a significant selective advantage, enabling these viruses to successfully navigate the unique cellular architecture of plants. nih.gov

Evidence for HGT is often inferred from phylogenetic incongruence, where the evolutionary history of a specific gene (like the MP gene) does not match the evolutionary history of the virus as a whole (based on other core genes like the replicase). nih.gov The patchy distribution of certain MP types among viral lineages also suggests acquisition through HGT rather than vertical descent. nih.gov The mechanisms of HGT in viruses can include co-infection of a host cell by two different viruses, leading to recombination, or the integration of viral sequences into the host genome, which can then be acquired by another virus. wikipedia.orgwikipedia.org

Co-evolutionary Dynamics with Plant Hosts and Other Viral Components

The evolution of RNA 3 movement proteins is intricately linked with the evolution of their plant hosts in a classic "arms race" scenario. nih.gov Plants have evolved various defense mechanisms to restrict viral movement, including the closure of plasmodesmata and the targeted degradation of viral proteins. In response, viruses have evolved MPs that can counteract these defenses. nih.gov

This co-evolutionary pressure has driven the diversification of MPs, leading to the evolution of proteins with different mechanisms of action. nih.gov For example, some MPs increase the size exclusion limit of plasmodesmata, while others form tubules that completely alter the structure of the channel. nih.govgydb.org

Movement proteins also co-evolve with other viral components. The MP must be able to recognize and bind to the viral RNA or ribonucleoprotein complex to transport it to the plasmodesmata. mdpi.com Furthermore, in many viruses, the capsid protein is also required for cell-to-cell movement, indicating a functional co-evolution between the MP and the CP. nih.gov In viruses with a triple gene block, the three proteins involved in movement have co-evolved to function as a complex. frontiersin.org This intricate network of interactions highlights the fact that the evolution of movement proteins cannot be considered in isolation but is part of a broader evolutionary dynamic involving the entire virus and its host. nih.govnih.gov

Advanced Methodologies in Rna 3 Movement Protein Research

Live-Cell Imaging and Advanced Microscopy Techniques for Spatiotemporal Dynamics

Visualizing the real-time behavior of RNA 3 movement protein within infected host cells is fundamental to understanding its function. Live-cell imaging has provided unprecedented insights into the spatiotemporal dynamics of MPs, from their site of synthesis to their destination at the plasmodesmata (PD), the intercellular channels they modify for viral passage.

Researchers commonly fuse the MP gene with a reporter gene, such as the one for Green Fluorescent Protein (GFP), allowing the resulting fusion protein to be tracked within living cells. asm.org This approach has demonstrated that during infection, MPs often associate with specific subcellular structures, including the endoplasmic reticulum (ER) and the microtubule cytoskeleton, which are thought to serve as pathways for trafficking the viral ribonucleoprotein complex (vRNP) to the cell periphery. asm.orgmdpi.com

Advanced microscopy techniques have further refined these observations:

Confocal Laser Scanning Microscopy (CLSM) allows for the 3D reconstruction of MP localization within cells and tissues, providing clear images of its accumulation at PD.

Total Internal Reflection Fluorescence (TIRF) Microscopy enables the imaging of fluorescently-tagged MPs near the plasma membrane with high signal-to-noise, which is ideal for studying the docking of vRNPs at the entrance of PD. nih.gov

Single-Molecule Imaging and Tracking can visualize the movement of individual MP-RNA complexes. mdpi.com By using systems like the MS2-GFP system, where a viral RNA is tagged with stem-loops that are recognized by a GFP-fused coat protein, researchers can track the movement of single viral genomes and observe their co-localization and co-transport with the MP. nih.govmdpi.com These studies reveal the kinetics and directionality of transport, clarifying whether movement is diffusive or actively transported along cytoskeletal elements.

These imaging technologies have been instrumental in showing that MP localization and trafficking are highly dynamic processes, essential for establishing a successful infection. st-andrews.ac.ukresearchgate.net

Reverse Genetics and Infectious Clone Systems for Functional Studies

Reverse genetics is a powerful approach that allows researchers to study the function of a specific gene by first modifying the gene's sequence and then observing the resulting phenotype. plos.orgnih.gov In the context of the this compound, this is typically achieved using an infectious cDNA clone of the virus. wikipedia.org An infectious clone is a full-length DNA copy of the viral RNA genome cloned into a plasmid, which can be introduced into host plant cells (often via Agrobacterium-mediated transformation) to initiate a viral infection. nih.govnih.gov

This system provides a platform for precise genetic manipulation of the MP gene. Methodologies include:

Site-Directed Mutagenesis : Researchers can introduce specific point mutations, such as alanine (B10760859) substitutions, into the MP coding sequence to identify key amino acid residues. nih.govnih.gov For example, mutating residues within a suspected RNA-binding domain and observing a loss of cell-to-cell movement confirms the functional importance of that domain. nih.gov

Deletion Analysis : By creating mutants with deletions in different parts of the MP, scientists can map functional domains. asm.org Studies have used this approach to show that C-terminal deletions can abolish the MP's ability to accumulate in inclusion bodies without affecting its transport function, while N-terminal deletions may prevent it from targeting plasmodesmata. asm.org

Domain Swapping : Exchanging domains between MPs from different viruses can help elucidate which regions are responsible for specific functions, such as host specificity or the type of macromolecule transported.

The resulting mutant viruses are then tested for their ability to move from cell to cell in plants. A lack of movement, often visualized by the containment of a GFP-tagged virus to a single cell, directly links the mutated region of the MP to a critical function in viral transport. nih.govnih.gov These studies have been essential in defining distinct domains within MPs responsible for RNA binding, protein-protein interactions, and localization to plasmodesmata. nih.gov

Biochemical and Biophysical Characterization of Movement Protein-Nucleic Acid and Protein-Protein Complexes

Understanding the molecular interactions of the this compound with viral RNA and host factors is critical to dissecting its mechanism of action. A variety of biochemical and biophysical techniques are employed to characterize these interactions in vitro, providing quantitative data on binding affinity, specificity, and stoichiometry. springernature.comnih.gov

The formation of a vRNP complex is a primary function of many MPs, which bind to the viral RNA to facilitate its transport. mdpi.com Additionally, MPs interact with various host proteins to overcome cellular defenses and co-opt cellular machinery. mdpi.com The techniques used to study these complexes are summarized in the table below.

Table 1: Biophysical Techniques for Characterizing MP Molecular Interactions

TechniquePrincipleInformation GainedTypical Application for RNA 3 MP
Electrophoretic Mobility Shift Assay (EMSA)Measures the change in migration speed of a nucleic acid fragment through a gel when bound by a protein.Qualitative or semi-quantitative assessment of binding; determination of binding specificity.Confirming the RNA-binding activity of the MP and identifying specific RNA sequences it recognizes.
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., MP) binds to an immobilized molecule (e.g., RNA or host protein).Real-time kinetics (association/dissociation rates); equilibrium dissociation constant (Kd).Quantifying the binding affinity between the MP and viral RNA or a specific host protein.
Microscale Thermophoresis (MST)Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (Kd) in solution; stoichiometry.Determining the strength of the MP-RNA interaction in near-native conditions.
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during a binding event.Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Providing a complete thermodynamic profile of the interaction between the MP and its binding partners.

These methods have been crucial in demonstrating that many MPs bind RNA in a sequence-nonspecific manner and in quantifying how mutations affect binding affinities, thereby linking biochemical properties to in vivo function. mdpi.com

Structural Biology Approaches for Elucidating Movement Protein Conformation and Interactions

Determining the three-dimensional (3D) structure of the this compound and its complexes provides an atomic-level blueprint for understanding its function.

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for determining the atomic structure of proteins and their complexes. nih.govthermofisher.com

X-ray Crystallography requires the protein or protein-RNA complex to be crystallized. The diffraction pattern of X-rays passed through the crystal is used to calculate the electron density and build an atomic model. This technique has been used to solve the structures of various viral proteins, revealing detailed folding patterns and the architecture of binding sites.

Cryo-EM involves flash-freezing purified molecules in a thin layer of vitreous ice and imaging them with an electron microscope. frontiersin.orgasm.org Thousands of 2D projection images are then computationally combined to reconstruct a 3D structure. asm.org Cryo-EM is particularly advantageous for large, flexible, or multi-component complexes that are difficult to crystallize, making it highly suitable for studying MP-RNA complexes or MPs oligomerized within a modified plasmodesma. nih.govnih.gov

These structural snapshots can reveal how the MP recognizes RNA, how it oligomerizes, and which surfaces are involved in interactions with host factors.

When experimental structures are challenging to obtain, computational approaches provide powerful predictive and analytical tools.

Computational Modeling : Methods such as homology modeling can be used to predict the 3D structure of an MP based on the known structure of a related protein. More recently, artificial intelligence-based tools like AlphaFold have shown remarkable accuracy in predicting protein structures from their amino acid sequence alone.

Molecular Dynamics (MD) Simulations : MD simulations use classical mechanics to model the movements and interactions of atoms in a protein or complex over time. nih.govarxiv.orgbiorxiv.orgbiorxiv.org Starting with an experimental or modeled structure, MD can simulate how the MP flexes, undergoes conformational changes upon RNA binding, and interacts with other proteins at an atomistic level. nih.govacs.org These simulations provide insights into the dynamic nature of these interactions, which is often crucial for function but invisible in static crystal structures. biorxiv.org

High-Throughput Omics Approaches for Host-Viral Interaction Profiling (e.g., Proteomics, Transcriptomics)

Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication and spread. nih.gov High-throughput "omics" approaches provide a global view of the interactions between the this compound and the host cell. nih.gov

Proteomics : Proteomic strategies are used to identify the host proteins that physically interact with the viral MP. nih.govprinceton.edumdpi.com A common method is affinity purification coupled with mass spectrometry (AP-MS). In this technique, a tagged version of the MP is expressed in plant cells, and the MP, along with any bound host proteins, is purified. The interacting proteins are then identified by mass spectrometry. mdpi.com This approach has successfully identified host factors involved in the cytoskeleton, protein degradation pathways, and cellular trafficking as key interactors of viral MPs. mdpi.commdpi.com

Transcriptomics : Transcriptomic analysis, typically using RNA sequencing (RNA-seq), measures the changes in host gene expression in response to viral infection or the expression of the MP alone. nih.govnih.gov By comparing the transcriptomes of infected and uninfected cells, researchers can identify cellular pathways that are activated or suppressed by the virus. frontiersin.orgresearchgate.netbiorxiv.org For instance, the expression of genes involved in cell wall modification or stress responses may be altered to facilitate viral movement.

These global profiling methods generate extensive datasets that can be used to build comprehensive interaction networks, revealing the complex interplay between the this compound and the host cellular environment.

Table 2: High-Throughput Omics Approaches in MP Research

Omics ApproachMethodologyObjectiveKey Findings
ProteomicsAffinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid (Y2H)Identify host proteins that physically interact with the RNA 3 MP.Discovery of MP interactors in the cytoskeleton, ER, and protein quality control systems.
TranscriptomicsRNA Sequencing (RNA-seq), MicroarraysProfile global changes in host gene expression during infection.Identification of host pathways (e.g., defense, cell wall synthesis) modulated by the virus to support movement.

Compound and Technology Reference Table

Name/AbbreviationFull Name/Description
MPMovement Protein
GFPGreen Fluorescent Protein
PDPlasmodesmata
EREndoplasmic Reticulum
vRNPViral Ribonucleoprotein
CLSMConfocal Laser Scanning Microscopy
TIRFTotal Internal Reflection Fluorescence
MS2-GFPA live-imaging system using the MS2 bacteriophage coat protein fused to GFP
cDNAComplementary DNA
EMSAElectrophoretic Mobility Shift Assay
SPRSurface Plasmon Resonance
MSTMicroscale Thermophoresis
ITCIsothermal Titration Calorimetry
Cryo-EMCryo-Electron Microscopy
MDMolecular Dynamics
AP-MSAffinity Purification-Mass Spectrometry
RNA-seqRNA Sequencing
AgrobacteriumGenus of bacteria used for plant transformation
AlanineAn amino acid often used in scanning mutagenesis

Application of Biosensors and Reporter Systems in Movement Studies

The study of viral movement proteins (MPs), particularly those encoded by RNA 3 in tripartite viruses like Alfalfa mosaic virus (AMV) and Cucumber mosaic virus (CMV), has been significantly advanced by the development of sophisticated biosensors and reporter systems. These technologies allow for the real-time, in vivo visualization and quantification of MP localization, interactions, and function, providing critical insights into the mechanisms of viral cell-to-cell and systemic transport.

Fluorescent Protein Fusions for Subcellular Tracking

The most direct method for visualizing the location and movement of the RNA 3 MP is by creating a translational fusion with a fluorescent protein (FP), such as the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria. uniprot.org This technique involves genetically fusing the coding sequence of the MP with that of an FP, allowing the resulting chimeric protein to be tracked within living plant cells using fluorescence microscopy. nih.govaddgene.org

Research on the Alfalfa mosaic virus (AMV) RNA 3-encoded MP has utilized this approach extensively. Studies using MP:GFP fusions have demonstrated that the AMV MP assembles into tubular structures that extend from the surface of infected protoplasts. nih.gov These tubules are implicated in the cell-to-cell movement of the virus. By creating various deletion mutants of the MP fused to GFP, researchers have determined which domains of the protein are essential for tubule formation and, consequently, for viral movement. For instance, specific N- or C-terminal deletions were shown to disrupt tubule formation, thereby inhibiting the cell-to-cell spread of the virus. nih.gov This direct visualization provides a powerful link between the protein's structural behavior and its biological function in transport.

However, it is crucial to verify that the FP tag does not interfere with the protein's native function or localization. nih.gov Control experiments, such as complementation assays where the FP-tagged MP is shown to rescue the movement of an MP-deficient virus, are essential to validate the biological relevance of the observed fluorescence patterns.

Bimolecular Fluorescence Complementation (BiFC) for Interaction Analysis

Understanding the interactions of the RNA 3 MP with itself (self-association) or with other viral and host proteins is fundamental to elucidating its function. Bimolecular Fluorescence Complementation (BiFC) has emerged as a powerful tool for visualizing these interactions directly within living cells. nih.govnih.gov The BiFC assay is based on splitting a fluorescent protein into two non-fluorescent fragments. These fragments are then fused to two proteins of interest. If the two proteins interact, the non-fluorescent fragments are brought into close proximity, allowing them to refold and reconstitute the functional, fluorescent protein. nih.govazurebiosystems.com

This technique has been successfully applied to study the interactions of the Cucumber mosaic virus (CMV) MP. In one study, BiFC was used to confirm an interaction between the CMV MP and a host protein, ascorbate (B8700270) oxidase (AO), which was initially identified in a yeast two-hybrid screen. nih.gov By fusing the CMV MP to the N-terminal half of the Yellow Fluorescent Protein (YFP) and CsAO4 to the C-terminal half, researchers observed reconstituted YFP fluorescence in Nicotiana benthamiana leaves. The fluorescent signal appeared as distinct punctate spots around the cell periphery, confirming both the interaction and the subcellular location of the protein complex. nih.gov Such studies are critical for identifying the host factors that are co-opted by the virus to facilitate movement.

BiFC Application in RNA 3 MP Research
Interacting Proteins CMV Movement Protein (MP) and Cucumis sativus Ascorbate Oxidase (CsAO4)
Fluorescent Protein Fragments MP-nYFP (N-terminal half of YFP) and CsAO4-cYFP (C-terminal half of YFP)
Host System Nicotiana benthamiana
Key Finding Interaction was confirmed in vivo, with the resulting protein complex localizing to the cell periphery in punctate spots. This suggests AO is a host factor involved in the CMV movement process. nih.gov

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that can be used to measure the distance between two fluorophores with angstrom-level precision. This technique provides higher-resolution data on molecular interactions than BiFC. In a FRET experiment, two proteins of interest are labeled with two different fluorescent proteins that form a donor-acceptor pair (e.g., Cyan Fluorescent Protein and Yellow Fluorescent Protein). If the two proteins are within 1-10 nanometers of each other, excitation of the donor fluorophore can result in the non-radiative transfer of energy to the acceptor fluorophore, which then emits fluorescence.

While specific FRET studies focusing solely on RNA 3 movement proteins are less commonly published than BiFC analyses, the methodology is well-suited for this purpose. FRET could be used to dissect the dynamics of MP self-assembly into oligomers or to map the precise binding interface between the MP and other proteins, such as the viral coat protein or host plasmodesmal components, in real-time.

Reporter Gene Systems to Assay Movement Function

Reporter genes encode proteins that produce an easily detectable signal, such as fluorescence (e.g., GFP) or luminescence (e.g., luciferase). wikipedia.orgberthold.com In the context of virology, these genes can be inserted into the viral genome to serve as a proxy for infection and movement. nih.gov If a virus containing a reporter gene successfully infects a cell and moves to adjacent cells, the reporter protein will be expressed in all infected tissues. The spread of the signal, therefore, directly reflects the functional capacity of the movement protein.

This strategy is particularly useful for studying the function of mutant MPs or for screening for host factors that inhibit or enhance viral movement. For example, an RNA 3 replicon could be engineered to express GFP instead of the coat protein. The movement of this replicon into neighboring cells would be entirely dependent on the co-expressed MP. By observing the spread of GFP fluorescence from an initial infection site, one can quantitatively assess the efficiency of cell-to-cell transport mediated by the MP.

Another innovative approach involves using a reporter that induces a visible phenotype, such as the Antirrhinum majus Rosea1 (Ros1) transcription factor, which activates anthocyanin biosynthesis. When Ros1 was engineered into plant virus genomes, infected tissues turned bright red, providing a simple, visual marker of viral spread that does not require specialized microscopy. nih.gov This method confirms that reporter systems can be adapted to provide a macroscopic readout of the RNA 3 MP's collective function across the plant.

Reporter Systems for Monitoring Viral Movement
Reporter Protein Green Fluorescent Protein (GFP)
Principle GFP gene is inserted into the viral genome (e.g., an RNA 3 replicon). The spread of green fluorescence from the initial infection site is monitored.
Application Quantifies the efficiency of cell-to-cell and long-distance movement. Used to assess the functionality of wild-type or mutant movement proteins. nih.govasm.org
Reporter Protein Rosea1 Transcription Factor
Principle The Ros1 gene is inserted into the viral genome. Ros1 expression activates the anthocyanin pathway, causing infected tissues to turn red.
Application Provides a visual, macroscopic marker for tracking viral infection and movement throughout the plant without specialized equipment. nih.gov

RNA Imaging Systems to Track the Ribonucleoprotein Complex

The RNA 3 MP functions by forming a ribonucleoprotein (RNP) complex with the viral RNA to facilitate its transport through plasmodesmata. Therefore, visualizing the viral RNA itself is as important as tracking the protein. Systems designed for live-cell RNA imaging, such as the MS2-GFP system, are invaluable for this purpose. mdpi.comnih.gov

This system has two components: the viral RNA of interest (e.g., RNA 3) is engineered to contain multiple copies of an RNA stem-loop sequence from the bacteriophage MS2, and the host cell is engineered to express the MS2 coat protein (MCP) fused to GFP. nih.gov The MCP-GFP binds with high affinity and specificity to the MS2 stem-loops on the RNA. This "decorates" the viral RNA with fluorescent tags, allowing its movement and localization to be tracked in real-time. mdpi.com Using this approach, researchers can determine if the RNA 3 MP and its cognate viral RNA traffic together as a complex, identify the subcellular sites of RNP assembly, and follow their path towards and through plasmodesmata.

Compound and Protein Table

NameTypeFunction/Use in Context
This compoundViral ProteinSubject of study; facilitates cell-to-cell transport of viral RNA.
Green Fluorescent Protein (GFP)Reporter ProteinFused to MPs for direct visualization of localization and movement. uniprot.org
Yellow Fluorescent Protein (YFP)Reporter ProteinUsed in BiFC and FRET studies to detect protein-protein interactions. nih.gov
Cyan Fluorescent Protein (CFP)Reporter ProteinOften used as a FRET donor in combination with YFP.
LuciferaseReporter ProteinEnzyme used in reporter assays; produces light (luminescence). berthold.com
Ascorbate Oxidase (AO)Host ProteinInteracts with the CMV movement protein. nih.gov
Rosea1Transcription FactorUsed as a reporter gene; activates anthocyanin production for visual tracking. nih.gov
MS2 Coat Protein (MCP)Bacteriophage ProteinComponent of the MS2-GFP system; binds to MS2 stem-loops on RNA. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing RNA movement proteins, such as viral helicases, in vitro?

  • Methodological Answer :

  • RNA Pull Down Assay : Used to identify RNA-binding proteins. Steps include biotinylated RNA synthesis (via T7 RNA polymerase and biotin-dNTPs) followed by streptavidin bead capture and mass spectrometry for protein identification .
  • Helicase Activity Assays : Measure ATP-dependent RNA unwinding. For HCV NS3, fluorescently labeled RNA substrates are incubated with the protein, and strand separation is quantified via gel electrophoresis or fluorescence resonance energy transfer (FRET) .
  • Computational Tools : Tools like RNAct (8.7 billion interaction predictions) and RPI-SC (sequence alignment-based predictions) enable rapid screening of RNA-protein interactions before experimental validation .
    掌握这四个宝库3秒搞定RNA——蛋白交互科研有如神助
    00:41

Q. How do RNA helicases like HCV NS3 achieve directional (3’ to 5’) movement on RNA?

  • Mechanistic Insights :

  • HCV NS3’s helicase domain hydrolyzes ATP to translocate along RNA, displacing bound proteins or complementary strands. Structural studies suggest conformational changes in two motor domains drive this movement, though no single model fully explains all experimental data .
  • Key Evidence : Mutagenesis of ATP-binding motifs (e.g., Walker A/B) abolishes helicase activity, confirming ATPase dependency .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed models of helicase-mediated RNA unwinding?

  • Conflict Analysis :

  • Model 1 : “Inchworm” mechanism (sequential ATP-driven steps). Supported by single-molecule studies showing discrete RNA base-pair unwinding .
  • Model 2 : “Brownian ratchet” (stochastic movement rectified by ATP). Supported by rapid unwinding rates under low ATP conditions .
  • Integrative Approach : Combine cryo-EM (to capture structural intermediates) with single-molecule FRET (to track real-time dynamics). For example, HCV NS3’s domain rotation during ATP binding could be visualized via cryo-EM, while FRET detects transient unwinding states .

Q. What experimental designs are optimal for studying RNA movement proteins in viral replication complexes?

  • Methodology :

  • Step 1 : Use RNA immunoprecipitation (RIP) to isolate viral RNA-protein complexes from infected cells. Validate with qPCR or sequencing.
  • Step 2 : Apply crosslinking (e.g., formaldehyde) to stabilize transient interactions, followed by RNase protection assays to map protein-binding sites on RNA.
  • Step 3 : Integrate RPI-SC or Post-STAR-3 databases to prioritize high-confidence interactions for functional validation (e.g., siRNA knockdown of candidate proteins to assess replication defects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.